4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Organic Synthesis
First synthesized in 1889 by Edward Buchner, pyrazoles have become one of the most extensively studied groups of compounds within the azole family. mdpi.com Their derivatives are cornerstones in organic synthesis, valued for their diverse chemical reactivity and the stereoelectronic properties they impart to larger molecular frameworks. mdpi.comnih.gov The pyrazole ring system is a key structural motif in numerous compounds with wide-ranging applications in medicine, agriculture, and technology. nih.govorientjchem.org
In medicinal chemistry, the pyrazole nucleus is present in a variety of established drugs, demonstrating its pharmacological potential. nih.gov Notable examples include the anti-inflammatory drug celecoxib, the analgesic difenamizole, and the anti-obesity agent rimonabant. nih.gov The broad spectrum of biological activities associated with pyrazole derivatives—such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties—continues to drive intensive research into new synthetic methodologies for their preparation. mdpi.comorientjchem.org
The synthesis of the pyrazole ring itself can be achieved through several reliable methods, most commonly via the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-diketone or an α,β-unsaturated carbonyl compound) and a hydrazine (B178648) derivative. mdpi.com This fundamental transformation allows for the introduction of various substituents onto the pyrazole core, enabling fine-tuning of the molecule's properties. Other synthetic strategies include 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed multicomponent couplings. nih.govorganic-chemistry.org
Overview of Chloromethyl-Substituted Heterocycles as Synthetic Intermediates
Chloromethyl-substituted heterocycles are highly valuable and versatile intermediates in organic synthesis. The chloromethyl group (–CH₂Cl) is a potent electrophilic handle, making it an excellent precursor for a wide array of chemical transformations. Its reactivity stems from the polarized carbon-chlorine bond, which allows for facile nucleophilic substitution reactions. This enables the introduction of diverse functional groups, such as amines, alcohols, thiols, and cyanides, thereby providing a straightforward pathway to more complex molecular architectures. smolecule.com
The utility of this functional group is particularly evident in the synthesis of pyrazolo[3,4-d]pyrimidines, where 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines serve as key building blocks. mdpi.com The chloromethyl group in these structures can be readily displaced by various nucleophiles to create libraries of disubstituted pyrazolo[3,4-d]pyrimidines for screening as potential pharmacological agents. mdpi.com Similarly, other heterocyclic systems containing a chloroalkoxy chain are sought after for their potential to be modified through nucleophilic substitution to generate compounds with interesting biological profiles. mdpi.com The presence of the chloromethyl group provides a reactive site for further molecular elaboration, a strategy frequently employed in the development of novel compounds. smolecule.com
Structural Context of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole within Pyrazole Chemistry
This compound is a specific derivative of the pyrazole family. Its structure is defined by a central pyrazole ring with methyl groups attached at the N1 and C3 positions, and a chloromethyl group at the C4 position. The substitution pattern is crucial as it dictates the molecule's chemical behavior.
The N1-methylation prevents the tautomerism often seen in N-unsubstituted pyrazoles and protects this position from electrophilic attack. The methyl group at C3 provides steric and electronic influence on the ring. The key feature, however, is the chloromethyl group at the C4 position. As discussed, this group is a reactive site primed for nucleophilic substitution, making the entire molecule a valuable building block for synthesizing more complex pyrazole derivatives. pharmaguideline.com Electrophilic substitution reactions would be directed to the C5 position, though the C4 position is typically the most reactive site for such reactions in unsubstituted pyrazoles. pharmaguideline.com
The synthesis of its constitutional isomer, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, has been reported via the reaction of (1,3-dimethyl-1H-pyrazol-5-yl)methanol with phosphoryl trichloride (B1173362) and N,N-Dimethylformamide. nih.gov This highlights a common method for introducing a chloromethyl group onto a heterocyclic ring.
Below are the key structural and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂ | uni.lu |
| Molecular Weight | 144.60 g/mol | nih.gov |
| InChI Key | YEWUUULDQHDWGT-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | CC1=NN(C=C1CCl)C | uni.lu |
| CAS Number | 135491-03-5 |
Predicted physicochemical properties for this compound are summarized in the following table.
| Predicted Property | Value | Source |
| XlogP | 1.0 | PubChem |
| Monoisotopic Mass | 144.04543 Da | uni.lu |
| Collision Cross Section ([M+H]⁺) | 126.6 Ų | uni.lu |
| Collision Cross Section ([M+Na]⁺) | 137.8 Ų | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)4-9(2)8-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUUULDQHDWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl 1,3 Dimethyl 1h Pyrazole and Analogues
Strategies for Pyrazole (B372694) Ring Construction Relevant to the Compound
The formation of the pyrazole ring predominantly relies on the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon. The choice of reactants and reaction conditions is crucial for controlling the regioselectivity of the final product.
Cyclocondensation reactions are the most common and classical methods for synthesizing pyrazoles. beilstein-journals.org These reactions involve the formation of the heterocyclic ring through the condensation of two molecules with the elimination of a small molecule, such as water.
The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a standard approach for synthesizing pyrazolines, which can then be oxidized to pyrazoles. nih.govnih.gov This method involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration. The use of α,β-unsaturated ketones or aldehydes as precursors allows for the introduction of substituents at various positions of the pyrazole ring. For instance, the cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative leads to the formation of pyrazolines, which upon oxidation, yield the corresponding pyrazole. nih.gov
Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Product | Reference |
| Chalcones | Arylhydrazines | 1,3,5-Triarylpyrazoles | nih.gov |
| α-Oxoketene O,N-acetals | Hydrazine | 5-Amino-3-phenylpyrazoles | nih.gov |
| Iodochromones | Methylhydrazine | 3,4-Substituted pyrazoles | beilstein-journals.org |
The Knorr synthesis, a classic method, utilizes the cyclocondensation of 1,3-dicarbonyl compounds, such as β-keto esters and β-diketones, with hydrazines. beilstein-journals.orgmdpi.com This approach is highly versatile for creating a wide array of substituted pyrazoles. mdpi.com The reaction of a β-keto ester with a substituted hydrazine can, however, lead to the formation of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. clockss.org For example, the reaction of ethyl acetoacetate with phenylhydrazine can yield two different pyrazolone products. mdpi.com
Table 2: Synthesis of Pyrazoles from β-Dicarbonyl Compounds
| β-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, green protocol | 1,3,5-Substituted pyrazoles | mdpi.com |
| β-Keto esters | Alkyl/Arylhydrazines | Reflux in ethanol (B145695) | Pyrazole derivatives | clockss.org |
| 1,3-Diketones | Hydrazine | LiHMDS, then acid chlorides | Previously inaccessible pyrazoles | organic-chemistry.org |
Achieving regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is a significant challenge. The reaction can yield two possible regioisomers depending on which carbonyl group reacts with the substituted nitrogen of the hydrazine. beilstein-journals.orgnih.gov Several strategies have been developed to control the regiochemical outcome. One approach involves the use of β-enamino diketones, where structural modifications in conjunction with a Lewis acid activator like BF3 can direct the cyclocondensation to favor a specific isomer. organic-chemistry.org Another method involves a one-pot, three-component reaction of aryl nucleophiles, di-tert-butylazodicarboxylate, and 1,3-dicarbonyl compounds to produce N-arylpyrazoles with high regioselectivity. organic-chemistry.org
A facile approach for the synthesis of polysubstituted pyrazoles has been developed using hydrazonyl chlorides and 1,3-dicarbonyl compounds in the presence of DMAP and Et3N, proceeding via a [3+2]-cycloaddition. rsc.org
The choice of hydrazine derivative and the reaction solvent can significantly influence the regioselectivity of the cyclocondensation reaction. For instance, in the reaction with acetylenic ketones, using methylhydrazine, where the methyl-substituted nitrogen is more nucleophilic, results in a different major regioisomer compared to when an aryl hydrazine is used. nih.gov In the latter case, the primary amine is the more nucleophilic center. nih.gov
The solvent can also play a crucial role. For example, the use of ionic liquids as solvents in the synthesis of 1,3-disubstituted pyrazoles from cinnamaldehyde has been shown to yield a single, completely regioselective product in excellent yields. Base-promoted regio-divergent cyclization of hydrazines with alkynyl silanes under mild conditions in water also provides a streamlined approach to diverse pyrazoles with exceptional selectivity. rsc.orgscilit.com
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.com This reaction can also be employed for the synthesis of pyrazole precursors and for the direct cyclization to form the pyrazole ring. nih.gov
The reaction typically uses a Vilsmeier reagent, which is a halomethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). ijpcbs.com
In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be applied to hydrazones of methyl ketones. researchgate.net The cyclization of these hydrazones under Vilsmeier-Haack conditions provides a convenient route to N-substituted or N-unsubstituted pyrazole-4-carboxaldehydes, avoiding the regioselectivity issues often encountered in [3+2] cycloaddition processes. researchgate.netchemmethod.com For instance, substituted hydrazones can be cyclized using the Vilsmeier reagent to afford pyrazole carbaldehydes in good to excellent yields. nih.gov This methodology has been successfully used to synthesize 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes from 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones. nih.gov
Cyclocondensation Reactions
Introduction of the Chloromethyl Moiety
The introduction of a chloromethyl group onto the pyrazole ring can be accomplished through several strategic approaches. The two primary methods are the direct, post-synthetic chlorination of a pre-formed methyl-substituted pyrazole and the conversion of another functional group, already in place at the 4-position, into the desired chloromethyl moiety.
A direct and atom-economical approach involves the chlorination of a methyl group on a pre-existing 1,3-dimethyl-4-methyl-1H-pyrazole ring. This transformation is typically achieved via a free-radical halogenation mechanism, where a chlorine radical selectively abstracts a hydrogen atom from the methyl group at the activated 4-position, followed by reaction with a chlorine source.
The selection of an appropriate chlorinating agent is critical for achieving high selectivity and yield. Reagents such as sulfuryl chloride (SO₂Cl₂) are often employed for such transformations. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under UV irradiation, sulfuryl chloride decomposes to form the reactive chlorine radicals necessary to initiate the halogenation cascade. This method is often preferred over using elemental chlorine (Cl₂) due to its comparative ease of handling and greater selectivity, which can help minimize undesired side reactions like aromatic ring chlorination.
The success of the direct chlorination strategy hinges on the careful optimization of several reaction parameters. The stoichiometry of the chlorinating agent relative to the pyrazole starting material must be precisely controlled; typically, a slight excess of the chlorinating agent is used to ensure complete conversion, but a large excess can lead to the formation of dichlorinated and trichlorinated byproducts.
The choice of solvent is also paramount. Ideal solvents are those that are inert to the reaction conditions and can facilitate the radical chain reaction. Halogenated solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common choices. Temperature and reaction time are also key variables that must be fine-tuned to maximize the yield of the desired monochlorinated product while suppressing byproduct formation.
Table 1: Illustrative Data for Optimization of Direct Chlorination This table presents hypothetical data to illustrate the effects of varying reaction conditions on product yield.
| Entry | SO₂Cl₂ (Equivalents) | Solvent | Temperature (°C) | Yield of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (%) |
|---|---|---|---|---|
| 1 | 1.1 | CCl₄ | 75 | 78 |
| 2 | 1.5 | CCl₄ | 75 | 65 (plus 15% dichlorinated byproduct) |
| 3 | 1.1 | DCM | 40 | 60 |
| 4 | 1.1 | CCl₄ | 50 | 70 |
An alternative and often more controlled method for synthesizing this compound is through functional group interconversion (FGI). ub.edusolubilityofthings.com This strategy involves starting with a pyrazole that already bears a suitable functional group at the 4-position, which can then be chemically converted into the chloromethyl group. A common and highly effective precursor for this approach is 4-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole.
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. vanderbilt.edu Several reliable reagents can effect this change. Thionyl chloride (SOCl₂) is widely used for this purpose, often in the presence of a base like pyridine to neutralize the HCl byproduct. Another common method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄). vanderbilt.edu This approach offers mild reaction conditions and is often suitable for sensitive substrates.
Table 2: Comparison of Reagents for FGI from 4-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| SOCl₂, Pyridine | DCM, 0 °C to RT | High yield, readily available reagents | Generates HCl, requires base |
| PPh₃, CCl₄ (Appel Reaction) | Acetonitrile, Reflux | Mild conditions, good for sensitive substrates | Stoichiometric triphenylphosphine oxide byproduct can complicate purification |
| (COCl)₂, DMF (cat.) | DCM, 0 °C | High reactivity, volatile byproducts | Reagent is toxic and moisture-sensitive |
Post-Synthetic Chloromethylation of Methyl-Substituted Pyrazoles
Scalability and Process Optimization Considerations
Transitioning a synthetic route from a laboratory scale to a pilot plant or industrial scale introduces a new set of challenges. researchgate.net For the synthesis of this compound, key considerations for scalability include:
Thermal Management: Exothermic reactions, such as chlorination, require efficient heat dissipation to prevent runaway reactions and ensure consistent product quality.
Reagent Handling and Addition: The safe handling and controlled addition of corrosive or reactive reagents like sulfuryl chloride or thionyl chloride are critical on a large scale.
Mixing: Ensuring homogenous mixing in large reactors is essential for maintaining consistent reaction rates and preventing the formation of localized "hot spots" or areas of high reagent concentration.
Purification: Developing a robust and scalable purification method, such as crystallization or distillation, is necessary to achieve high isomeric and chemical purity (>99%). researchgate.net
Modern process optimization often employs statistical methods like Design of Experiments (DoE) or advanced computational approaches such as Bayesian optimization. escholarship.org These techniques allow for the efficient exploration of a wide range of reaction variables—including temperature, solvent, catalyst loading, and reagent stoichiometry—to identify the optimal conditions for maximizing yield and purity while minimizing cost and environmental impact. escholarship.org Furthermore, the use of Process Analytical Technology (PAT) can enable real-time monitoring of reaction progress, providing greater control and understanding of the synthesis as it scales up. nih.gov
Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 1,3 Dimethyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the pyrazoylmethyl moiety and the nucleophile.
Reaction with Nitrogen-Based Nucleophiles (e.g., Amines)
Reactions with primary and secondary amines lead to the formation of the corresponding aminomethyl-pyrazole derivatives. These reactions are fundamental in building more complex molecules, often for pharmaceutical applications. The reaction involves the direct displacement of the chloride by the nitrogen atom of the amine.
A study on a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showed that nucleophilic substitution with methylamine (B109427) occurred preferentially at the C4 position of the pyrimidine (B1678525) ring rather than at the chloromethyl group under the tested conditions. This suggests that the reactivity of the chloromethyl group can be influenced by the presence of other reactive sites within the molecule. However, in the absence of more activating sites, the chloromethyl group is expected to be the primary site of nucleophilic attack.
Table 1: Reaction with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Primary Amine | Methylamine | 4-((Methylamino)methyl)-1,3-dimethyl-1H-pyrazole |
| Secondary Amine | Dimethylamine | 4-((Dimethylamino)methyl)-1,3-dimethyl-1H-pyrazole |
Reaction with Oxygen-Based Nucleophiles (e.g., Alkoxides for Ether Formation)
The displacement of the chloride by alkoxides or phenoxides, in a classic Williamson ether synthesis, yields the corresponding ether derivatives. This reaction is typically carried out in the presence of a base, such as sodium hydride, which deprotonates the alcohol to form the more nucleophilic alkoxide.
In a relevant study, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole was successfully reacted with a substituted phenol (B47542) in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) to form the corresponding aryl ether. This demonstrates the feasibility of this transformation on a structurally similar pyrazole (B372694) core.
Table 2: Reaction with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium methoxide | 4-(Methoxymethyl)-1,3-dimethyl-1H-pyrazole |
Reaction with Sulfur-Based Nucleophiles (e.g., Thiols for Thioether Formation)
Thiolates, which are strong nucleophiles, readily react with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole to form thioethers. The thiol is typically deprotonated with a base to generate the more reactive thiolate anion.
While direct experimental data for the subject compound is not available, the general reactivity of benzylic-type halides with thiols is well-established. The reaction is expected to proceed efficiently to yield the corresponding thioether.
Table 3: Reaction with Sulfur-Based Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Thiolate | Sodium thiomethoxide | 1,3-Dimethyl-4-((methylthio)methyl)-1H-pyrazole |
Formation of Other Functionalities (e.g., Esters)
Reaction with carboxylate anions provides a route to ester derivatives. The carboxylate, acting as an oxygen-based nucleophile, displaces the chloride to form an ester linkage. This reaction is often carried out using a salt of the carboxylic acid, such as sodium acetate (B1210297), in a suitable polar aprotic solvent.
Table 4: Formation of Ester Functionality
| Nucleophile | Reagent Example | Product |
|---|
Oxidation Reactions Involving the Chloromethyl Group
The chloromethyl group can be oxidized to an aldehyde, providing a key synthetic intermediate, 4-formyl-1,3-dimethyl-1H-pyrazole. This transformation is valuable for introducing a carbonyl group, which can then be used in a variety of subsequent reactions such as Wittig reactions, reductive aminations, and further oxidations to the carboxylic acid.
Formation of Aldehyde Derivatives
Several methods are available for the oxidation of benzylic-type halides to aldehydes. The Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like sodium bicarbonate, is a common method for this transformation. Another classical method is the Sommelet reaction, which involves the reaction of the halide with hexamine followed by hydrolysis to yield the aldehyde.
While specific examples of these oxidations on this compound are not readily found in the literature, the principles of these reactions are broadly applicable to activated halides of this type.
Table 5: Oxidation to Aldehyde Derivatives
| Reaction Name | Reagents | Product |
|---|---|---|
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), Sodium bicarbonate | 4-Formyl-1,3-dimethyl-1H-pyrazole |
Formation of Carboxylic Acid Derivatives
The conversion of the chloromethyl group of this compound into a carboxylic acid, yielding 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is a feasible transformation, although direct literature for this specific substrate is sparse. Standard organic synthesis methods can be applied to achieve this conversion.
One common pathway involves a two-step sequence beginning with nucleophilic substitution. The chlorine atom can be displaced by a cyanide ion (e.g., using NaCN or KCN in a polar aprotic solvent) to form the corresponding nitrile intermediate, 4-(cyanomethyl)-1,3-dimethyl-1H-pyrazole. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.
Alternatively, the chloromethyl compound could be hydrolyzed to the corresponding alcohol, (1,3-dimethyl-1H-pyrazol-4-yl)methanol. This alcohol can then be oxidized to the carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.
While patents describe the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid from starting materials like ethyl acetoacetate, these routes build the ring system itself rather than modifying a pre-existing chloromethyl group. google.com
Reduction Reactions of the Chloromethyl Group
The reduction of the chloromethyl group to a methyl group, transforming this compound into 1,3,4-trimethyl-1H-pyrazole, is a fundamental reaction in organic synthesis. A primary method for this transformation is catalytic hydrogenation. libretexts.org
This process involves reacting the chloromethyl compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Commonly used catalysts for such reductions include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney Nickel. libretexts.org The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate. The process works by the adsorption of the chloromethyl compound and hydrogen onto the catalyst surface, where the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. This type of reaction is generally efficient and clean, effectively converting the benzylic-type halide to the corresponding methyl group. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloromethyl group of this compound serves as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Pyrazole derivatives are extensively used in the field of cross-coupling chemistry, both as ligands for the metal catalyst and as substrates. The nitrogen atoms in the pyrazole ring are excellent donors, allowing them to coordinate with transition metals like palladium and stabilize the catalytic species. This has led to the development of numerous pyrazole-based ligands that enhance catalyst stability and activity in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. google.commdpi.com Furthermore, halogenated pyrazoles, where a halogen is directly attached to the pyrazole ring, are common substrates for these coupling reactions, allowing for the introduction of various aryl, vinyl, or alkyl groups onto the heterocyclic core. sigmaaldrich.comwiley-vch.de
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While reactions involving aryl or vinyl halides (Csp²-X) are most common, the coupling of alkyl halides (Csp³-X) is also well-established.
Specifically, palladium complexes supported by N/O-functionalized pyrazole ligands have been shown to effectively catalyze the Suzuki-Miyaura cross-coupling of benzyl (B1604629) chloride (a Csp³-Cl bond) with phenylboronic acid. Given that this compound is a heteroaromatic analog of benzyl chloride, it is a strong candidate for participating in similar Csp³-Csp² coupling reactions. This would involve the reaction of the chloromethyl group with various aryl- or vinyl-boronic acids in the presence of a palladium catalyst and a base, providing a direct route to arylated or vinylated methyl-pyrazole derivatives.
Rearrangement Pathways
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wikipedia.org These reactions, such as the Wagner-Meerwein or Pinacol rearrangements, often proceed through carbocationic intermediates. masterorganicchemistry.com
In the context of this compound, there are no prominent rearrangement pathways documented in the scientific literature under standard reaction conditions. The formation of a carbocation at the methylene (B1212753) position (i.e., the (1,3-dimethyl-1H-pyrazol-4-yl)methyl cation) could theoretically be induced under strongly acidic or Lewis acidic conditions. However, such an intermediate is relatively stable due to resonance with the electron-rich pyrazole ring, making subsequent rearrangement less likely compared to other potential reactions like substitution or elimination. Therefore, rearrangement reactions are not considered a typical transformation pathway for this compound.
Derivatization and Functionalization Strategies Utilizing 4 Chloromethyl 1,3 Dimethyl 1h Pyrazole As a Synthon
Synthesis of Novel Pyrazole (B372694) Derivatives
The reactivity of the chloromethyl group is central to the synthesis of novel pyrazole derivatives. This group acts as an electrophilic handle, readily undergoing substitution reactions with a variety of nucleophiles. This allows for the covalent attachment of numerous molecular fragments to the pyrazole scaffold, leading to a vast library of new chemical entities.
The introduction of diverse substituents onto the 1,3-dimethyl-1H-pyrazole core is most commonly achieved via nucleophilic substitution at the C4-methyl position. The chlorine atom is a good leaving group, facilitating reactions with a broad spectrum of nucleophiles. This strategy has been employed to synthesize derivatives with potential herbicidal activity, where the chloromethyl pyrazole is reacted with the sodium salt of a phenol (B47542) to form an ether linkage. nih.gov This general reaction can be extended to various nucleophiles, including alcohols, thiols, and amines, to introduce a wide array of functional groups.
For instance, reacting 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole with a generic nucleophile (Nu-H), often in the presence of a base to deprotonate the nucleophile, results in the formation of a new carbon-nucleophile bond. This straightforward approach enables the synthesis of derivatives with tailored electronic and steric properties.
Table 1: Examples of Substituent Introduction via Nucleophilic Substitution
| Reactant 1 | Generic Nucleophile (Nu-H) | Resulting Derivative Class |
| This compound | R-OH (Alcohol/Phenol) | Ethers |
| This compound | R-SH (Thiol) | Thioethers |
| This compound | R₂-NH (Amine) | Amines |
| This compound | N₃⁻ (Azide) | Azides |
Application in Heterocycle Construction
Beyond simple substitution, this compound is a key starting material for constructing more complex heterocyclic systems. The chloromethyl group can be chemically transformed into other functional groups that can then participate in cyclization reactions, leading to the formation of fused or linked ring systems.
The construction of fused pyrazole systems, where a new ring shares one or more atoms with the initial pyrazole ring, is a significant area of heterocyclic chemistry. These bicyclic and polycyclic structures are of great interest in drug discovery. For example, pyrazole precursors can be used to synthesize pyrazolo[3,4-b]pyridines, a class of fused heterocycles with diverse biological activities. mdpi.com The Vilsmeier-Haack reaction is a common method for formylating pyrazoles, creating an aldehyde group that can serve as an anchor point for building an adjacent ring. mdpi.comigmpublication.org Similarly, synthetic routes have been developed to produce 1H-benzofuro[3,2-c]pyrazole derivatives, which represent another class of fused pyrazole systems. nih.gov
While these syntheses may not start directly from this compound, the chloromethyl group can be readily converted into functionalities (e.g., aldehyde, carboxylic acid, or nitrile) that are known to participate in these types of ring-closing reactions, thus enabling its use in the synthesis of such fused frameworks.
Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors
| Pyrazole Precursor Type | Resulting Fused System |
| 5-Aminopyrazoles | Pyrazolo[3,4-b]pyridines |
| Pyrazole-4-carbaldehydes | Pyrazolo[3,4-d]pyrimidines |
| Substituted Pyrazole Hydrazones | Benzofuropyrazoles |
| 4-Amino-5-hydrazinyl-triazoles | Triazolo-thiadiazines |
The utility of pyrazole synthons extends to the creation of intricate, multi-ring structures. An example of this is the synthesis of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govigmpublication.orgnih.govtriazolo[3,4-b] igmpublication.orgnih.govresearchgate.netthiadiazines. nih.gov In this multi-component reaction, a pyrazole ring is formed and integrated into a larger dihydrothiadiazine framework, which itself is fused to a triazole ring. nih.gov This demonstrates how the pyrazole unit can be incorporated as a key component within a larger, polycyclic molecule. The this compound synthon can be strategically employed in multi-step syntheses to build such complex molecular scaffolds, where the chloromethyl handle allows for linkage to other heterocyclic precursors before a final cyclization event.
Role in Ligand Design and Synthesis
In the field of coordination chemistry, pyrazole-containing molecules are widely used as ligands for metal ions. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and by introducing additional donor atoms, multidentate ligands with specific coordination geometries and electronic properties can be designed.
The this compound synthon is exceptionally well-suited for the synthesis of ligands featuring a pyrazole core with a flexible "pendant arm" containing additional donor atoms. The chloromethyl group allows for the straightforward attachment of side chains containing nitrogen, sulfur, or oxygen atoms through nucleophilic substitution reactions. nih.gov For example, reaction with ethylenediamine (B42938) would introduce a pendant aminoethyl group, creating a bidentate ligand. Reaction with 2-mercaptoethanol (B42355) would yield a ligand with a pendant thioether and a terminal hydroxyl group, offering multiple coordination sites. This synthetic flexibility allows for the rational design of ligands for applications in catalysis, sensing, and bioinorganic chemistry.
Table 3: Synthesis of Pyrazole-Based Ligands with Pendant Donor Atoms
| Nucleophile with Donor Atoms | Resulting Pendant Arm | Potential Donor Atoms |
| Ethylenediamine | -CH₂-NH-CH₂-CH₂-NH₂ | N, N |
| 2-Mercaptopyridine | -CH₂-S-(C₅H₄N) | S, N |
| Glycine ethyl ester | -CH₂-NH-CH₂-COOEt | N, O |
| 2-Aminoethanethiol | -CH₂-S-CH₂-CH₂-NH₂ | S, N |
Multi-Component Reaction Approaches Incorporating the Compound
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While the direct application of this compound in extensively documented multi-component reactions is not widely reported in readily available literature, its chemical structure, particularly the reactive chloromethyl group, makes it a prime candidate for such synthetic strategies.
The primary role of this compound in a multi-component setting is that of an electrophilic building block, or synthon. The chloromethyl group at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, allowing for the introduction of the 1,3-dimethyl-1H-pyrazol-4-ylmethyl moiety into a larger molecular framework. This reactivity can be harnessed in sequential one-pot reactions that fit the definition of an MCR.
A hypothetical, yet plausible, multi-component reaction could involve the in-situ formation of a nucleophile that subsequently reacts with this compound, followed by a cyclization or condensation step with a third component. For instance, a reaction could be designed where a primary amine and a carbonyl compound first form a Schiff base (imine) in the reaction vessel. This intermediate could then be deprotonated to form a nucleophilic enamine, which would then attack the electrophilic carbon of the chloromethyl group on the pyrazole. A subsequent intramolecular reaction could then lead to the formation of a complex heterocyclic system.
Another potential MCR approach involves the Ugi or Passerini reactions. In a modified Ugi-type reaction, a primary amine, a carboxylic acid, and an isocyanide could react with this compound. The pyrazole derivative would act as the fourth component, an alkylating agent, to functionalize one of the components or the final product in the same reaction vessel.
The table below outlines a generalized scheme for a potential multi-component reaction involving this compound, highlighting its role as an electrophile.
| Reactant 1 (Nucleophile Precursor) | Reactant 2 | Reactant 3 (Electrophile) | Potential Product Class |
| Primary Amine | Carbonyl Compound (Aldehyde/Ketone) | This compound | Substituted Piperidines or other N-heterocycles |
| Thiol-containing compound (e.g., thiourea) | α-haloketone | This compound | Substituted Thiazoles |
| Active Methylene (B1212753) Compound (e.g., malononitrile) | Aldehyde | This compound | Functionalized Pyridines or Dihydropyridines |
Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms for Nucleophilic Substitutions
The primary reactive site of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole for nucleophilic substitution is the sp³-hybridized carbon of the chloromethyl group. The departure of the chloride ion, a good leaving group, is facilitated by the attack of a nucleophile. The specific mechanism of this substitution, whether it proceeds via a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway, is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. organic-chemistry.orgyoutube.com
An S(_N)1 mechanism, in contrast, involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. organic-chemistry.orgyoutube.com This is then followed by a rapid attack of the nucleophile on the planar carbocation. organic-chemistry.org While primary carbocations are generally unstable, the proximity of the pyrazole (B372694) ring could potentially offer some electronic stabilization. However, without specific experimental evidence, the S(_N)2 pathway remains the more probable route for nucleophilic substitutions on this compound under typical conditions.
Studies on Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: In the context of this compound, regioselectivity primarily concerns the site of nucleophilic attack. The molecule presents multiple potential sites for reaction, including the nitrogen atoms of the pyrazole ring and the carbon of the chloromethyl group. However, the chloromethyl group is the most electrophilic site for nucleophilic substitution due to the carbon-chlorine bond's polarity and the stability of the departing chloride ion. Studies on similar heterocyclic systems have shown that nucleophilic substitution preferentially occurs at the exocyclic halomethyl group rather than leading to addition or substitution on the aromatic ring itself, especially under conditions that favor S(_N)2 reactions. mdpi.com For instance, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) has been shown to be regioselective, with substitution occurring at the 4-position of the pyrimidine (B1678525) ring, which is more activated towards nucleophilic aromatic substitution, rather than the chloromethyl group in that specific case. mdpi.com In the case of this compound, the primary chloromethyl group is the expected site of substitution.
Stereoselectivity: As this compound is an achiral molecule, reactions at the chloromethyl group will not inherently produce stereoisomers unless a chiral nucleophile is used or the reaction introduces a new stereocenter. If the reaction were to proceed via a theoretical S(_N)1 mechanism involving a carbocation intermediate, and a new chiral center was formed, a racemic mixture of products would be expected due to the nucleophile being able to attack the planar carbocation from either face. organic-chemistry.org Conversely, a reaction following a strict S(_N)2 mechanism would proceed with a predictable inversion of configuration. youtube.com
Kinetic Studies of Key Transformations
While specific kinetic data for the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, the rate of reaction can be generally predicted based on established principles of chemical kinetics. For a proposed S(_N)2 reaction, the rate law would be:
Rate = k[C₆H₉ClN₂][Nu⁻]
Where:
k is the second-order rate constant.
[C₆H₉ClN₂] is the concentration of this compound.
[Nu⁻] is the concentration of the nucleophile.
The rate of an S(_N)2 reaction is sensitive to the steric hindrance at the reaction center. youtube.com Being a primary halide, this compound would be expected to react relatively quickly via this pathway.
The following interactive table illustrates hypothetical kinetic data for the reaction of this compound with a generic nucleophile, demonstrating the expected second-order kinetics.
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table presents illustrative data to demonstrate the principles of second-order kinetics.
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For pyrazole (B372694) derivatives, this is typically investigated using quantum mechanical calculations, particularly Density Functional Theory (DFT). eurasianjournals.comnih.gov
The pyrazole ring is an aromatic, five-membered heterocycle with six delocalized π-electrons. imedpub.com The electronic nature of this core is modulated by its substituents. In this compound, the key substituents are:
Two methyl groups (-CH₃): Located at the N1 and C3 positions, these groups are generally considered electron-donating. nih.gov
A chloromethyl group (-CH₂Cl): Attached at the C4 position, this group is primarily electron-withdrawing due to the high electronegativity of the chlorine atom.
DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the electronic properties of substituted pyrazoles. nih.gov Such analysis for this compound would yield crucial data, including molecular orbital energies (HOMO/LUMO), charge distribution, and the molecular electrostatic potential (MEP) map. The MEP would be expected to show regions of negative potential (red/yellow) around the N2 nitrogen and the chlorine atom, indicating their electron-rich nature and availability for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale/Method of Determination |
| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) energy is expected to be influenced by the pyrazole ring and methyl groups. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered around the pyrazole ring and the antibonding orbitals of the C-Cl bond. | Determined by DFT calculations. The HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net |
| Electron Density | High electron density is predicted on the N2 nitrogen atom and the chlorine atom. The methyl groups at N1 and C3 also contribute to the electron density of the ring system. | Calculated via DFT. Studies on other pyrazoles show the pyrrole-like nitrogen (N2) typically concentrates negative charge. nih.gov |
| Aromaticity | The pyrazole core is aromatic, conferring stability to the molecule. | Pyrazoles are established aromatic systems with six delocalized π-electrons. imedpub.com |
| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the electronegative chlorine atom and the asymmetric arrangement of substituents. | Calculable via quantum mechanical methods. |
Density Functional Theory (DFT) Calculations on Reactivity
DFT is a cornerstone for predicting the chemical reactivity of molecules, offering insights into reaction mechanisms and site selectivity. rsc.orgfao.org
The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals (HOMO and LUMO) and MEP.
Nucleophilic Sites: The region of the highest HOMO is susceptible to electrophilic attack. For this molecule, the N2 atom, with its lone pair of electrons and anticipated high negative charge, is the most probable nucleophilic center, making it a likely site for protonation or alkylation. nih.gov
Electrophilic Sites: The region of the lowest LUMO is susceptible to nucleophilic attack. The carbon atom of the chloromethyl (-CH₂Cl) group is a primary electrophilic site. It is bonded to a highly electronegative chlorine atom, which polarizes the C-Cl bond and makes the carbon susceptible to attack by nucleophiles in substitution reactions.
Reactivity descriptors derived from conceptual DFT can quantify these tendencies. nih.gov
Table 2: Predicted Reactive Sites in this compound
| Site | Type of Reactivity | Theoretical Justification |
| N2 atom | Nucleophilic / Basic | High electron density, lone pair availability, and negative electrostatic potential. nih.gov |
| C4-CH₂Cl (Carbon) | Electrophilic | Polarized C-Cl bond, target for nucleophilic substitution. |
| C4-CH₂Cl (Chlorine) | Leaving Group | Stabilized by its electronegativity, facilitates nucleophilic substitution at the adjacent carbon. |
| Pyrazole Ring | Aromatic Substitution | The electron-rich ring can undergo electrophilic substitution, with the position directed by the existing substituents. |
While specific pathway modeling for this compound is not found in the reviewed literature, the methodology is well-established. DFT calculations are used to map the potential energy surface of a proposed reaction, such as a nucleophilic substitution at the chloromethyl group. This involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, products, and transition states. lookchem.com
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products.
Frequency Analysis: Confirming the nature of the stationary points (minima for stable species, one imaginary frequency for transition states).
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. This value (the energy barrier) dictates the reaction rate.
Studies on other pyrazoles have successfully used these methods to calculate activation energies for processes like intramolecular proton transfer, demonstrating the utility of this approach. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule arising from rotation around single bonds. For this compound, the primary conformational flexibility comes from the rotation about the single bond connecting the chloromethyl group to the pyrazole ring (C4-CH₂ bond). While this rotation is expected to have a low energy barrier, distinct conformers (e.g., staggered vs. eclipsed) would exist with small energy differences.
Molecular dynamics (MD) simulations are frequently used to explore the dynamic behavior and conformational landscape of pyrazole derivatives, particularly in the context of their interaction with biological systems like enzymes. nih.govnih.govrsc.org An MD simulation of this molecule would model its movements over time in a specified environment (e.g., in a water box), revealing its preferential conformations and how it interacts with surrounding molecules.
Intermolecular Interactions and Crystal Packing Analysis for Pyrazole Derivatives
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. imedpub.com Analysis of pyrazole derivative crystal structures reveals the common types of interactions that dictate their supramolecular assembly. lookchem.com
For this compound, which lacks strong hydrogen bond donors like an N-H group, the crystal packing would be primarily driven by a combination of weaker, yet significant, interactions:
Weak Hydrogen Bonds: C-H···N interactions, where a hydrogen from a methyl or chloromethyl group interacts with the N2 atom of a neighboring molecule, are expected. C-H···Cl interactions are also possible. imedpub.com
Dipole-Dipole Interactions: Arising from the polar C-Cl bond.
Computational tools like PIXELC can be used to calculate the lattice energy of a crystal and partition it into coulombic, polarization, dispersion, and repulsion contributions, providing a quantitative understanding of the forces holding the crystal together. lookchem.com Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular contacts in molecular crystals. lookchem.comresearchgate.net
Table 3: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Description | Expected Significance |
| C-H···N | A hydrogen atom from a methyl or chloromethyl group forms a weak hydrogen bond with the lone pair of the N2 atom on an adjacent molecule. | High, a key directional interaction for pyrazoles. lookchem.com |
| C-H···Cl | A hydrogen atom interacts with the electron-rich chlorine atom of a neighboring molecule. | Moderate, contributes to packing efficiency. imedpub.com |
| Dipole-Dipole | Alignment of molecular dipoles, primarily from the C-Cl bond, to achieve electrostatic stabilization. | Moderate |
| van der Waals / Dispersion | Non-specific attractive forces resulting from temporary fluctuations in electron density. | High, provides a significant contribution to the total lattice energy. lookchem.com |
Advanced Spectroscopic and Chromatographic Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the atomic connectivity within the 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole molecule. nih.govresearchgate.net
Detailed research findings from the analysis of closely related isomers, such as 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, offer valuable insights into the expected spectral data. nih.gov In its ¹H NMR spectrum, distinct signals corresponding to each type of proton are observed. nih.gov The methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃) and the methyl group at the C3 position typically appear as sharp singlets. nih.gov The chloromethyl (CH₂Cl) protons also produce a characteristic singlet, while the lone proton on the pyrazole ring (C5-H) gives another singlet at a different chemical shift. nih.gov
For the isomer 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, specific chemical shifts have been reported, which can be used to anticipate the spectrum of the 4-chloromethyl analog. nih.gov The analysis of various pyrazole derivatives confirms these general patterns. rsc.org
Table 1: Representative ¹H NMR Data for a Substituted Dimethyl-pyrazole Isomer Data for 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in CDCl₃
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole-H | 6.04 | Singlet | 1H |
| CH₂Cl | 4.53 | Singlet | 2H |
| N-CH₃ | 3.84 | Singlet | 3H |
| C-CH₃ | 2.22 | Singlet | 3H |
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show distinct signals for the two methyl carbons, the chloromethyl carbon, and the three carbons of the pyrazole ring. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for unambiguous assignment of each carbon atom in the final structure. researchgate.netnih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information through its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. mdpi.com
The mass spectrum will prominently feature the molecular ion peak ([M]⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a second peak ([M+2]⁺) approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. mdpi.com Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. mdpi.com Predicted mass-to-charge ratios (m/z) for various adducts of the parent compound provide a reference for identifying the product in a complex mixture. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 145.05271 |
| [M+Na]⁺ | 167.03465 |
| [M+NH₄]⁺ | 162.07925 |
| [M+K]⁺ | 183.00859 |
Source: Predicted data based on the molecular formula C₆H₉ClN₂. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound provides a molecular fingerprint with characteristic absorption bands. nih.gov
Key expected absorptions include:
C-H Stretching: Bands in the 2950-3150 cm⁻¹ region corresponding to the sp³ hybridized methyl and chloromethyl groups and the sp² hybridized C-H of the pyrazole ring. mdpi.com
C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range are characteristic of the pyrazole ring's double bonds. mdpi.com
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the chloromethyl group.
The analysis of IR spectra for various pyrazole compounds helps in assigning these bands correctly and confirming the presence of the key structural motifs. nih.govmdpi.com
Chromatographic Techniques for Reaction Mixture Analysis and Purification (e.g., TLC, HPLC, LC-MS)
Chromatographic methods are essential for monitoring reaction progress, separating the target compound from byproducts and unreacted starting materials, and assessing its purity. bldpharm.com
Thin-Layer Chromatography (TLC): TLC is frequently used for the rapid, qualitative monitoring of chemical reactions, such as the Knorr pyrazole synthesis. rsc.orgyoutube.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized under UV light. rsc.org
Column Chromatography: For purification on a preparative scale, silica (B1680970) gel column chromatography is a standard method. A solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is used to elute the components of the reaction mixture, allowing for the isolation of pure this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC provides a quantitative measure of purity and is a more powerful separation technique. bldpharm.com When coupled with a mass spectrometer (LC-MS), it allows for the separation of components in a mixture while simultaneously confirming their identity by their mass-to-charge ratio. bldpharm.combldpharm.com For small, polar molecules like pyrazoles, which can be difficult to retain on standard reversed-phase columns, methods using ion-pair reagents have been developed to improve retention time and separation from the sample matrix. nih.govresearchgate.net
X-Ray Diffraction for Solid-State Structure Confirmation
X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's three-dimensional structure and stereochemistry. nih.govresearchgate.net This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. mdpi.com
While specific crystal data for this compound is not available in the cited literature, the analysis of its isomer, 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, has been published and provides an excellent model for the expected structural features. nih.gov The study revealed an almost planar pyrazole ring. nih.gov In the crystal lattice, molecules are linked into chains through weak C-H···N intermolecular interactions. nih.gov The collection of diffraction data is typically performed on a diffractometer using Mo Kα radiation. nih.gov
Table 3: Crystal Structure Data for an Isomer, 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5210 (7) |
| b (Å) | 7.3111 (7) |
| c (Å) | 7.9854 (8) |
| α (°) | 88.383 (1) |
| β (°) | 77.563 (2) |
| γ (°) | 85.725 (2) |
| Volume (ų) | 370.71 (6) |
| Z (molecules/unit cell) | 2 |
Source: Data from single-crystal X-ray diffraction analysis. nih.gov
In-situ Spectroscopic Methods for Real-time Reaction Monitoring
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates. One such powerful method is in-line Fourier Transform Infrared (FT-IR) spectroscopy. rsc.org
In the context of pyrazole synthesis, a fiber-optic FT-IR probe can be inserted directly into the reaction vessel. rsc.org This setup continuously collects IR spectra of the reaction mixture over time. By applying chemometric methods like independent component analysis (ICA) to the collected data, it is possible to deconstruct the overlapping spectra and determine the concentration profiles of reactants, intermediates, and the final product throughout the course of the reaction. rsc.org This approach has been successfully used to elucidate the synthesis mechanism of related compounds like 4-amino-3,5-dimethyl pyrazole, demonstrating its utility for understanding and optimizing the synthesis of this compound. rsc.org
Emerging Research Frontiers and Future Prospects
Development of Green Chemistry Approaches for Synthesis and Derivatization
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives. nih.govresearchgate.net The goal is to develop methods that are more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov For the synthesis and derivatization of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole, future research is likely to focus on several key areas of green chemistry.
Table 1: Green Chemistry Strategies for Pyrazole Synthesis
| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit |
|---|---|---|
| Alternative Solvents | Use of water, ethanol (B145695), or ionic liquids. nih.govmdpi.com | Reduces use of hazardous volatile organic compounds. |
| Catalysis | Employment of recyclable nanocatalysts, solid-supported catalysts, or biocatalysts. growingscience.com | Minimizes waste, improves reaction efficiency, and allows for catalyst reuse. |
| Energy Efficiency | Microwave or ultrasonic irradiation. nih.govnih.gov | Shorter reaction times and reduced energy consumption compared to conventional heating. |
| Atom Economy | Multicomponent reactions (MCRs). mdpi.commdpi.com | Increases efficiency by combining multiple reaction steps, reducing waste. |
Exploration of Unexplored Reactivity Patterns of the Chloromethyl Group
The chloromethyl group at the 4-position of the pyrazole ring is a key functional handle, primarily utilized for nucleophilic substitution reactions. However, there is significant potential for exploring new and less conventional reactivity patterns, which could open up novel pathways for the synthesis of complex molecules.
Future research may focus on transition-metal-catalyzed cross-coupling reactions that are not yet widely used for this specific substrate. For instance, the development of catalytic systems that enable Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the chloromethyl position could provide direct access to a wide range of derivatives that are currently difficult to synthesize. beilstein-journals.orgresearchgate.net Furthermore, the activation of the C-Cl bond through photoredox catalysis or other radical-based methods could lead to new types of carbon-carbon and carbon-heteroatom bond formations. Investigating the reactivity of the chloromethyl group under non-traditional conditions, such as in microfluidic reactors or under high pressure, could also reveal new and unexpected reaction pathways.
Integration of this compound into Flow Chemistry Processes
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern chemical production. mdpi.comgalchimia.comnih.gov It offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and easier scalability. galchimia.comnih.gov The integration of this compound into flow chemistry processes is a promising area for future research.
The synthesis of the pyrazole core itself can be adapted to a continuous-flow setup, allowing for the safe and efficient production of the compound. rsc.orgnih.gov Moreover, subsequent derivatization reactions involving the chloromethyl group can be performed in-line, creating a streamlined, multi-step synthesis of more complex target molecules. nih.gov This approach is particularly advantageous for handling hazardous reagents or intermediates, as they are generated and consumed in small quantities within the closed system of the reactor. mdpi.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can also lead to higher yields and selectivities compared to batch reactions. nih.gov
Table 2: Advantages of Flow Chemistry for Pyrazole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and better heat dissipation reduce risks associated with hazardous reactions. | mdpi.com |
| Improved Control | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purity. | nih.gov |
| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. | galchimia.com |
| Automation | Flow systems can be automated for continuous production and real-time analysis. | galchimia.com |
Design of Novel Catalytic Systems for Transformations Involving the Compound
The development of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound. While traditional catalysts have been used for various transformations, there is a growing interest in designing novel catalysts with improved activity, selectivity, and substrate scope.
Future research is expected to focus on several key areas. The design of sophisticated transition-metal catalysts, particularly those based on palladium, copper, nickel, or ruthenium, will continue to be important for promoting a wide range of cross-coupling reactions. researchgate.netmdpi.com There is also a growing interest in the use of earth-abundant and less toxic metals as catalysts. researchgate.net In addition to metal-based catalysts, organocatalysts and nanocatalysts are gaining prominence as environmentally friendly alternatives. mdpi.comgrowingscience.com These catalysts can offer unique reactivity and selectivity profiles and are often more stable and easier to handle than their metal-based counterparts. The development of catalysts that can activate the C-Cl bond under mild conditions remains a key challenge and a major focus of current research. researchgate.net
Potential for Applications in Materials Science
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials. The pyrazole ring itself can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The reactive chloromethyl group provides a convenient anchor point for incorporating the pyrazole moiety into larger polymer structures. beilstein-journals.org
While specific material properties are beyond the scope of this discussion, the potential applications are vast. Pyrazole-containing polymers, for instance, could be explored for use in a variety of fields. acs.org The ability to systematically modify the structure of the pyrazole unit and the polymer backbone allows for the fine-tuning of the resulting material's characteristics. Similarly, the use of this compound in the synthesis of coordination complexes could lead to the development of new materials with interesting structural and electronic properties. mdpi.com Future research in this area will likely focus on the design and synthesis of novel pyrazole-based monomers and their polymerization to create materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, chloromethylation of 1,3-dimethylpyrazole derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions (60–80°C) in anhydrous solvents (e.g., dichloromethane) achieves moderate yields (50–70%) . Purity is optimized via recrystallization in ethanol or hexane.
- Key Data :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂, 12h reflux | 65 | 97 |
| POCl₃, 8h reflux | 58 | 95 |
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : -NMR (CDCl₃) shows peaks at δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, N–CH₃), and δ 4.65 (s, 2H, CH₂Cl) .
- X-ray Crystallography : Single-crystal XRD confirms the planar pyrazole ring and Cl–CH₂ bond geometry (bond length: 1.79 Å) .
- Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 144.60 (C₆H₉ClN₂) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a Category 1B skin/eye irritant and acute toxin (H314, H318). Mandatory precautions include:
- Use of nitrile gloves, goggles, and fume hoods.
- Neutralization of spills with sodium bicarbonate.
- Storage in amber glass bottles at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the chloromethyl group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The chloromethyl moiety acts as an electrophilic site, enabling Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent). Computational studies (DFT) reveal a reaction energy barrier of ~25 kcal/mol, favoring para-substitution due to steric hindrance at the ortho position .
- Key Data :
| Substrate | Coupling Partner | Yield (%) |
|---|---|---|
| 4-Bromophenylboronic acid | 78 | 82 |
| 2-Naphthylboronic acid | 65 | 75 |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., E. coli MIC values ranging from 8–32 µg/mL) arise from variations in bacterial strains and assay conditions. Standardized protocols (CLSI guidelines) and dose-response curve validation (IC₅₀ ± SEM) are recommended. Molecular docking (AutoDock Vina) identifies consistent binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) .
Q. Can computational models predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer : QSAR models (e.g., SwissADME) predict moderate hepatic clearance (CLₕ: 15 mL/min/kg) and CYP3A4-mediated oxidation as the primary metabolic pathway. MD simulations (AMBER) highlight susceptibility to hydrolysis at the chloromethyl group (half-life: 2.3h in plasma) .
Key Research Gaps and Recommendations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
- Toxicity Profiling : Conduct in vivo studies to assess neurotoxicity (OECD Guideline 424).
- Functionalization : Investigate click chemistry for bioconjugation (e.g., azide-alkyne cycloaddition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
